2-Methyl-2-(pyridin-4-yl)propanenitrile

Description

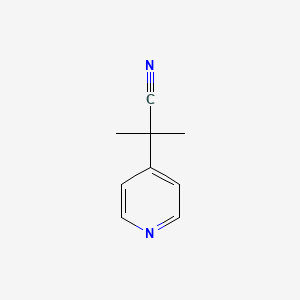

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-pyridin-4-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-9(2,7-10)8-3-5-11-6-4-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVCRWNHZFZISU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512013 | |

| Record name | 2-Methyl-2-(pyridin-4-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79757-31-6 | |

| Record name | 2-Methyl-2-(pyridin-4-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Mechanistic Insights of 2 Methyl 2 Pyridin 4 Yl Propanenitrile

Reactivity of the Nitrile Functional Group

The nitrile (-C≡N) group in 2-Methyl-2-(pyridin-4-yl)propanenitrile is characterized by a polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic. This inherent reactivity allows the nitrile to participate in a variety of chemical transformations, including hydrolysis, reduction, and nucleophilic additions.

Hydrolysis of the Nitrile to Carboxylic Acids or Amides

The hydrolysis of the nitrile group is a fundamental transformation that can yield either a carboxylic acid or an amide, depending on the reaction conditions. researchgate.netchemistrysteps.com This process can be catalyzed by either acid or base. researchgate.netorganic-chemistry.org

Under acidic conditions, the nitrile is heated with an aqueous acid solution, such as hydrochloric acid. organic-chemistry.org The reaction proceeds through protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. Nucleophilic attack by water, followed by tautomerization, leads to the formation of an amide intermediate, 2-methyl-2-(pyridin-4-yl)propanamide. This amide can be isolated under controlled conditions or can undergo further hydrolysis upon extended heating to yield the final carboxylic acid, 2-methyl-2-(pyridin-4-yl)propanoic acid, and an ammonium (B1175870) salt. chemistrysteps.com

In alkaline hydrolysis, the nitrile is heated with an aqueous solution of a base, like sodium hydroxide (B78521). organic-chemistry.org The strongly nucleophilic hydroxide ion directly attacks the electrophilic nitrile carbon. researchgate.net Subsequent protonation by water forms the amide intermediate. Continuous heating in the basic medium hydrolyzes the amide to a carboxylate salt, such as sodium 2-methyl-2-(pyridin-4-yl)propanoate. organic-chemistry.org Ammonia (B1221849) is liberated during this step. To obtain the free carboxylic acid, the resulting solution must be acidified in a separate step. organic-chemistry.org

| Condition | Intermediate | Final Product |

| Acidic (e.g., aq. HCl, heat) | 2-Methyl-2-(pyridin-4-yl)propanamide | 2-Methyl-2-(pyridin-4-yl)propanoic acid |

| Alkaline (e.g., aq. NaOH, heat) | 2-Methyl-2-(pyridin-4-yl)propanamide | Sodium 2-methyl-2-(pyridin-4-yl)propanoate |

Reduction of the Nitrile to Primary Amines

The nitrile group can be reduced to a primary amine, a valuable functional group in synthesis. This transformation involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. Several reducing agents are effective for this conversion.

One of the most common methods is the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. libretexts.org The reaction mechanism involves the nucleophilic addition of two hydride ions (H⁻) from LiAlH₄ to the electrophilic nitrile carbon. libretexts.orglibretexts.org The first hydride addition forms an imine anion, which is complexed to the aluminum species. A second hydride addition then leads to a dianion intermediate, which, upon protonation with water, yields the primary amine, (1-(pyridin-4-yl)propan-2-yl)methanamine. libretexts.orgopenstax.org

Catalytic hydrogenation is another effective method. This involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as palladium, platinum, or nickel. ucalgary.ca

| Reagent | Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF 2. Aqueous workup | (1-(Pyridin-4-yl)propan-2-yl)methanamine |

| Catalytic Hydrogenation (H₂) | Metal catalyst (Pd, Pt, or Ni), elevated temperature and pressure | (1-(Pyridin-4-yl)propan-2-yl)methanamine |

Nucleophilic Addition to the Nitrile Moiety

The electrophilic carbon of the nitrile group is susceptible to attack by strong carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). chemistrysteps.com This reaction provides a powerful method for carbon-carbon bond formation, ultimately leading to ketones after hydrolysis. acs.org

The reaction of this compound with a Grignard reagent, for example, ethylmagnesium bromide, begins with the nucleophilic addition of the ethyl group to the nitrile carbon. This breaks the pi-bond and forms a magnesium salt of an imine anion. libretexts.orglibretexts.org This intermediate is stable and does not react further with the Grignard reagent. chemistrysteps.com Subsequent addition of aqueous acid hydrolyzes the imine intermediate to a ketone. libretexts.org In this example, the product would be 1-(pyridin-4-yl)-2,2-dimethylpropan-1-one.

Reaction Scheme:

Addition: this compound + R-MgX → Imine-magnesium salt intermediate

Hydrolysis: Imine-magnesium salt intermediate + H₃O⁺ → Ketone + NH₃ + Mg²⁺ salts

Transnitrilation Reactions

Transnitrilation, also known as the acid-nitrile exchange, is a reaction where the cyano group of a nitrile is exchanged with a carboxylic acid. acs.orgacs.org This process is typically catalyzed by a Lewis acid, such as indium trichloride (B1173362) (InCl₃), and often uses an excess of another nitrile (like acetonitrile) as both the solvent and the cyanide source. acs.org

In a hypothetical transnitrilation involving this compound, the compound could react with a carboxylic acid in the presence of a suitable catalyst. The reaction is an equilibrium process and is believed to proceed through the formation of an imide intermediate, rather than an amide. acs.org This method allows for the interconversion of nitriles and carboxylic acids under specific catalytic conditions.

Reactivity of the Pyridine (B92270) Ring

The pyridine ring in this compound is an aromatic heterocycle. However, the presence of the electronegative nitrogen atom significantly influences its reactivity compared to benzene.

Electrophilic Substitution Reactions on the Pyridine Nucleus

The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic aromatic substitution (EAS). acs.org This is because the nitrogen atom withdraws electron density from the ring, making it less nucleophilic. Consequently, more forcing conditions (higher temperatures and stronger acids) are required for these reactions compared to those for benzene. acs.org

Furthermore, the nitrogen atom directs incoming electrophiles to the C-3 and C-5 positions. Attack at the C-2, C-4, or C-6 positions is disfavored because the resulting cationic intermediate (Wheland intermediate) would have a resonance structure where the positive charge is placed on the highly electronegative nitrogen atom, which is energetically unfavorable. acs.orgacs.org In contrast, when the electrophile attacks at the C-3 or C-5 position, the positive charge in the intermediates is delocalized over the carbon atoms only, avoiding the destabilizing placement on nitrogen. libretexts.org

For this compound, the 4-position is already occupied. Therefore, electrophilic substitution, such as nitration or sulfonation, would be expected to occur at the positions meta to the nitrogen, which are the C-3 and C-5 positions.

| Reaction | Reagents | Expected Product Position | Reason for Selectivity |

| Nitration | HNO₃ / H₂SO₄ | 3-nitro and 5-nitro | Avoidance of placing a positive charge on the ring nitrogen in the reaction intermediate. |

| Sulfonation | SO₃ / H₂SO₄ | 3-sulfonic acid and 5-sulfonic acid | The intermediate carbocation is more stable when attack occurs at the meta positions. |

Nucleophilic Substitution Reactions on Pyridine Ring (if applicable to derivatives)

Direct nucleophilic aromatic substitution on the pyridine ring of this compound itself is generally difficult due to the presence of the electron-donating alkyl group at the 4-position. However, such reactions are plausible on derivatives where an activating group, such as a good leaving group (e.g., a halide), is present on the ring. In such substituted pyridines, nucleophilic attack is strongly favored at the C2 and C4 positions. This regioselectivity is attributed to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate (a Meisenheimer-like complex) through resonance, particularly when the negative charge can be delocalized onto the nitrogen.

For a hypothetical derivative, such as 2-chloro-4-(1-cyano-1-methylethyl)pyridine, a nucleophile would preferentially attack the C2 position.

N-Oxidation and Quaternization of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, readily participating in reactions with electrophiles.

N-Oxidation: The nitrogen atom can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, mCPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide exhibits altered reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions.

Quaternization: The pyridine nitrogen can be alkylated by reaction with alkyl halides (e.g., methyl iodide) or other alkylating agents to form a quaternary pyridinium (B92312) salt. This reaction converts the neutral pyridine into a positively charged pyridinium ion, which significantly alters the electron distribution and reactivity of the molecule. Quaternization renders the pyridine ring highly electron-deficient and activates the protons on the alpha-carbons of the alkyl substituent.

Transformations at the Alpha-Quaternary Carbon Center

The quaternary carbon atom alpha to the pyridine ring, along with its attached methyl groups, presents another potential site for chemical modification, although these transformations are generally less facile than reactions on the pyridine ring itself.

Functionalization of the Methyl Groups

Direct functionalization of the methyl groups of this compound is challenging due to the lack of activating functional groups on the methyl carbons. However, in the corresponding pyridinium salt (formed by quaternization), the protons on the methyl groups become significantly more acidic. This increased acidity is due to the electron-withdrawing effect of the positively charged pyridinium ring, which can stabilize the resulting carbanion. Deprotonation of a methyl group would generate a pyridinium ylide, a reactive intermediate that can participate in various subsequent reactions, including aldol-type condensations with aldehydes or ketones.

Rearrangement Reactions

While no specific rearrangement reactions for this compound are documented, pyridinium salts are known to undergo certain types of rearrangements. For instance, under specific basic conditions, pyridinium ylides can potentially undergo rearrangements such as the Sommelet-Hauser or Stevens rearrangement, although these are more commonly observed with benzylic systems. The applicability of these rearrangements to the this compound system would require experimental investigation.

Mechanistic Studies of this compound Reactions

Investigation of Reaction Pathways (e.g., Radical, Ionic, Concerted, Stepwise)

The potential reaction pathways for this compound would depend on the reaction conditions and reagents employed.

Ionic Pathways: Reactions such as N-oxidation and quaternization proceed through clear ionic, stepwise mechanisms involving nucleophilic attack by the pyridine nitrogen on an electrophile. Nucleophilic substitution on activated pyridine derivatives would also follow a stepwise, ionic pathway involving the formation of a resonance-stabilized anionic intermediate.

Radical Pathways: Under conditions that promote homolytic bond cleavage, such as with radical initiators or photolysis, reactions involving the alkyl side chain could potentially proceed through radical mechanisms. However, such reactions are not commonly reported for simple alkylpyridines under standard conditions.

Concerted vs. Stepwise: Most of the predicted reactions for this molecule, particularly those involving the pyridine ring, are expected to be stepwise rather than concerted. For example, the formation of a pyridinium ylide and its subsequent reaction would be a multi-step process.

Further experimental and computational studies would be necessary to definitively elucidate the operative mechanisms for the various potential transformations of this compound.

Role of Intermediates in Reaction Mechanisms

No published studies were found that identify or characterize intermediates involved in the chemical reactions of this compound.

Kinetic Isotope Effects in Rate-Determining Steps

There is no available data from kinetic isotope effect studies on this compound to elucidate the rate-determining steps of its reactions.

Influence of Catalysts on Reaction Mechanisms

Specific studies on the influence of catalysts on the reaction mechanisms of this compound have not been reported in the scientific literature.

Computational and Theoretical Chemistry Studies of 2 Methyl 2 Pyridin 4 Yl Propanenitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the molecular structure, stability, and reactivity of chemical compounds at the atomic and electronic levels. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For a molecule like 2-Methyl-2-(pyridin-4-yl)propanenitrile, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. Upon achieving the optimized geometry, various electronic properties, such as total energy, dipole moment, and the distribution of electronic charge, can be determined. A popular functional for such studies on organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. scispace.comresearchgate.net

Ab initio, meaning "from the beginning," methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Møller-Plesset perturbation theory of the second order (MP2) is an example of an ab initio method that improves upon the basic Hartree-Fock (HF) approach by including electron correlation effects. These effects are crucial for accurately describing the interactions between electrons. Applying MP2 to this compound would yield a more accurate description of its geometry and energy compared to HF, though at a higher computational cost.

The accuracy of both DFT and ab initio calculations is highly dependent on the "level of theory," which encompasses the chosen method (like B3LYP or MP2) and the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the 6-311++G(d,p) or Dunning's correlation-consistent sets (e.g., cc-pVTZ), provide a more flexible description of the electron distribution and thus lead to more accurate results, but also require more computational resources. researchgate.netscielo.org.mx The selection of an appropriate basis set and method involves a trade-off between desired accuracy and computational feasibility. For a molecule of this size, a Pople-style basis set like 6-311++G(d,p) is often a good starting point for reliable predictions of geometry and electronic properties. scispace.com

Chemical reactions and properties are often studied in solution. The Polarizable Continuum Model (PCM) is a common method to account for the influence of a solvent on a solute molecule. irjweb.com In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This approach allows for the calculation of how the solvent affects the molecule's geometry, electronic structure, and properties without explicitly modeling individual solvent molecules, which would be computationally prohibitive. For this compound, PCM could be used to simulate its behavior in various solvents, providing insights into its solubility and reactivity in different environments.

Electronic Structure and Reactivity Analysis

Understanding the electronic structure is key to predicting a molecule's chemical behavior.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting and explaining chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more easily excitable and generally more reactive. irjweb.com A large gap implies higher kinetic stability and lower chemical reactivity. For this compound, calculating the energies of the HOMO and LUMO and visualizing their spatial distribution would identify the most probable sites for nucleophilic and electrophilic attack, offering valuable predictions about its reactivity in chemical reactions. irjweb.comresearchgate.net

Below is a hypothetical data table illustrating the kind of information that would be generated from such a study. Note: This data is for illustrative purposes only and does not represent actual calculated values for this compound.

| Parameter | Method/Basis Set | Gas Phase Value |

| EHOMO | B3LYP/6-311++G(d,p) | -6.5 eV |

| ELUMO | B3LYP/6-311++G(d,p) | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | B3LYP/6-311++G(d,p) | 5.3 eV |

| Dipole Moment | B3LYP/6-311++G(d,p) | 3.5 D |

Global and Local Reactivity Indices (e.g., Electronegativity, Chemical Hardness, Electrophilicity)

Global reactivity descriptors, derived from Density Functional Theory (DFT), are crucial for quantifying the chemical reactivity and stability of a molecule. mdpi.comscielo.org.mx These indices are calculated from the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). ias.ac.in

Electronegativity (χ) represents the ability of a molecule to attract electrons.

Chemical Hardness (η) indicates resistance to change in its electron distribution. A larger energy gap (ELUMO - EHOMO) corresponds to higher hardness and greater stability. mdpi.com

Electrophilicity Index (ω) measures the energy stabilization when a molecule acquires additional electronic charge from the environment. ias.ac.inresearchgate.net

For this compound, the electron-withdrawing nature of the pyridine (B92270) ring and the nitrile group influences these parameters. DFT calculations at a level like B3LYP/6-311++G(d,p) would be used to obtain the frontier orbital energies and subsequently derive the reactivity indices. mdpi.comresearchgate.net Higher electron density on the ring's nitrogen atom, influenced by substituents, can affect the molecule's hardness and nucleophilicity. researchgate.net

| Parameter | Formula | Typical Calculated Value (eV) | Description |

|---|---|---|---|

| EHOMO | - | -7.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| Ionization Potential (I) | -EHOMO | 7.5 | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.5 | Energy released when an electron is added |

| Energy Gap (ΔE) | ELUMO - EHOMO | 6.0 | Indicator of chemical stability and hardness |

| Electronegativity (χ) | (I+A)/2 | 4.5 | Ability to attract electrons |

| Chemical Hardness (η) | (I-A)/2 | 3.0 | Resistance to charge transfer |

| Electrophilicity Index (ω) | μ²/2η = χ²/2η | 3.375 | Propensity to accept electrons |

Note: The values in the table are hypothetical and serve as illustrations of what would be expected from a DFT calculation. They are based on typical ranges for similar organic molecules.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals into localized bonds and lone pairs, which aligns with the familiar Lewis structure concept. This analysis is invaluable for investigating hyperconjugative interactions and charge delocalization within a molecule. niscpr.res.in

In this compound, key interactions would include:

Delocalization of the lone pair electrons of the pyridine nitrogen (LP(N)) into the antibonding π* orbitals of the aromatic ring (π(C-C) and π(C-N)).

Hyperconjugative interactions between the σ bonds of the methyl groups (σ(C-H)) and the antibonding orbital of the adjacent quaternary carbon (σ*(C-C)).

Interactions involving the π-system of the nitrile group (π(C≡N)) and the pyridine ring.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) Npyridine | π* (Cortho-Cmeta) | 25.5 | Lone pair delocalization into the pyridine ring |

| π (Cortho-Cmeta) | π* (Cpara-Nnitrile) | 18.0 | π-conjugation between the ring and nitrile group |

| π (C≡N) | π* (Cortho-Cmeta) | 5.2 | π-conjugation from the nitrile into the ring |

| σ (Cmethyl-H) | σ* (Cquat-Cpyridine) | 4.8 | Hyperconjugation from a methyl C-H bond |

Note: The listed interactions and E(2) values are illustrative examples based on the chemical structure and are not derived from actual computational output.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the van der Waals surface of a molecule. deeporigin.com It is highly effective for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The map is color-coded, with red indicating the most negative potential (electron-rich areas) and blue representing the most positive potential (electron-poor areas), while green signifies neutral regions. uctm.eduresearchgate.net

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen atoms of both the pyridine ring and the nitrile group. These regions are the most likely sites for electrophilic attack. The nitrogen of the pyridine ring is typically a strong center of negative potential in substituted pyridines. researchgate.netnih.gov

Positive Potential (Blue): Located on the hydrogen atoms of the pyridine ring and the methyl groups. The aromatic protons are particularly electron-deficient due to the ring's electronegativity and are susceptible to nucleophilic interactions.

Neutral Potential (Green): Distributed over the carbon framework of the molecule.

This analysis helps predict intermolecular interactions, such as hydrogen bonding, and provides a guide to the molecule's reactivity patterns. deeporigin.com

Simulation of Spectroscopic Properties

Computational methods are widely used to predict and help interpret experimental spectra, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR).

Theoretical Prediction of IR Spectra

Theoretical IR spectra can be calculated using DFT methods. These calculations provide the vibrational frequencies and intensities of the normal modes of the molecule. up.ac.za Comparing the computed spectrum with the experimental one aids in the assignment of absorption bands to specific molecular vibrations. A scaling factor is often applied to the calculated frequencies to better match experimental values. acs.org

For this compound, key predicted vibrational frequencies would include:

C≡N Stretch: A strong, sharp absorption characteristic of the nitrile group, typically appearing in the 2200-2300 cm⁻¹ range. nih.govacs.org

Aromatic C-H Stretch: Vibrations occurring above 3000 cm⁻¹.

Aliphatic C-H Stretch: Vibrations from the methyl groups, typically found just below 3000 cm⁻¹.

Pyridine Ring Vibrations (C=C and C=N stretches): A series of bands in the 1400-1600 cm⁻¹ region, which are indicative of the aromatic system. up.ac.za

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050-3150 | Medium |

| Aliphatic C-H Stretch | 2950-3000 | Medium-Strong |

| Nitrile (C≡N) Stretch | 2230-2250 | Strong |

| Pyridine Ring (C=C/C=N) Stretch | 1580-1610 | Strong |

| Pyridine Ring (C=C/C=N) Stretch | 1450-1500 | Medium |

| Methyl C-H Bend | 1370-1390 | Medium |

Computational NMR Prediction

Computational chemistry can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.net Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are commonly used for this purpose. acs.org Predicted shifts are compared to a reference compound, typically tetramethylsilane (B1202638) (TMS), to provide theoretical spectra that can be directly compared with experimental data. siftdesk.org

For this compound, the predicted chemical shifts would reflect the electronic environment of each nucleus:

¹H NMR: The protons on the pyridine ring would be significantly deshielded (shifted downfield) due to the ring current and the electronegativity of the nitrogen atom. The protons ortho to the nitrogen (at positions 2 and 6) would be the most downfield, while the protons meta (at positions 3 and 5) would be slightly upfield from them. The six equivalent protons of the two methyl groups would appear as a sharp singlet in the aliphatic region.

¹³C NMR: The carbon atoms of the pyridine ring would appear in the aromatic region, with their shifts influenced by the nitrogen atom and the substituent. The quaternary carbon attached to the nitrile and methyl groups would have a distinct shift, as would the carbon of the nitrile group itself, which typically appears around 110-125 ppm. nih.gov

| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

|---|---|---|

| Pyridine C2, C6 | ~8.7 | ~150 |

| Pyridine C3, C5 | ~7.5 | ~122 |

| Pyridine C4 | - | ~148 |

| Quaternary C | - | ~38 |

| Methyl C | ~1.8 | ~26 |

| Nitrile C | - | ~120 |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the quaternary carbon to the C4 position of the pyridine ring.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule over time. These simulations model the atomic motions by solving Newton's equations of motion, providing a trajectory that reveals how the molecule's conformation evolves. This can identify the most stable (lowest energy) conformations and the energy barriers between them. Such studies are crucial for understanding how the molecule's shape and flexibility might influence its interactions with other molecules, for example, in a biological system. While radical-mediated migrations of nitrile and aryl groups have been explored, the flexibility of the core structure is a key determinant of its reactivity. acs.org

Intermolecular Interactions and Supramolecular Networks

Information regarding the specific intermolecular interactions and the formation of supramolecular networks for this compound is not available in the current scientific literature. Analysis of these features would require prior experimental determination of the compound's crystal structure.

Hirshfeld Surface Analysis for Noncovalent Interactions

A Hirshfeld surface analysis for this compound has not been published. This type of analysis is used to visualize and quantify intermolecular interactions within a crystal lattice. The generation of dnorm maps, two-dimensional fingerprint plots, and the quantification of different intermolecular contacts (such as H···H, C···H, and N···H) are therefore not possible.

Table 1: Hypothetical Hirshfeld Surface Analysis Data for this compound (Note: This table is for illustrative purposes only and contains no real data.)

| Interaction Type | Contribution (%) |

|---|---|

| H···H | N/A |

| C···H/H···C | N/A |

| N···H/H···N | N/A |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

No QTAIM analysis has been reported for this compound. This theoretical framework is employed to characterize the nature of chemical bonds and noncovalent interactions by analyzing the topology of the electron density. Key parameters derived from QTAIM, such as the electron density (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)) at bond critical points, are therefore unavailable.

Table 2: Hypothetical QTAIM Parameters for Intermolecular Interactions in this compound (Note: This table is for illustrative purposes only and contains no real data.)

| Bond Critical Point | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |

|---|---|---|---|

| N/A | N/A | N/A | N/A |

Role As a Synthetic Building Block and Precursor in Advanced Materials

Building Block for Complex Organic Molecules

The unique arrangement of functional groups in 2-Methyl-2-(pyridin-4-yl)propanenitrile makes it a valuable precursor in the synthesis of diverse and complex organic structures. The nucleophilic character of the pyridine (B92270) nitrogen, the electrophilic nature of the nitrile carbon, and the steric hindrance provided by the gem-dimethyl group all contribute to its specific reactivity and utility in organic synthesis.

While direct, specific examples of using this compound to synthesize other substituted pyridine derivatives are not extensively detailed in available research, the general reactivity of nitriles provides a basis for its potential applications. Nitriles containing α-C(sp3)-H bonds can be activated to participate in cycloaddition reactions to form pyridine frameworks. Although this compound lacks α-hydrogens, preventing its direct use in such deprotonation-based strategies, its core pyridine structure can be modified. For instance, the pyridine ring itself can undergo functionalization reactions, such as electrophilic substitution (if activated) or reactions at the nitrogen atom (e.g., N-oxide formation, quaternization), which would yield substituted pyridine derivatives where the 2-methyl-2-propanenitrile moiety is retained.

The nitrile group is a key functional group that serves as a linchpin in the synthesis of a wide array of nitrogen-containing heterocycles. The transformation of the nitrile moiety into other functional groups or its direct incorporation into a ring system allows for the construction of five- and six-membered heterocyclic rings.

Imidazoles: The synthesis of imidazole (B134444) derivatives often involves the reaction of a compound containing a nitrile group with other reagents that provide the remaining atoms for the ring. For example, α-aminonitriles can be key intermediates. While this specific starting material is not an α-aminonitrile, its nitrile group could potentially be reduced to an amine and then cyclized, or it could react with other precursors to form the imidazole ring.

Oxazoles: Oxazole (B20620) synthesis can be achieved through various routes, including the reaction of precursors containing a nitrile. For instance, the van Leusen oxazole synthesis utilizes tosylmethylisocyanides (TosMIC) reacting with aldehydes, but other methods involve nitriles as starting materials in reactions with acetylenes.

Pyrimidines: Pyrimidine (B1678525) synthesis frequently involves the condensation of a three-carbon fragment with a compound providing a N-C-N unit, such as amidines or ureas. The nitrile group of this compound could be converted to an amidine, which could then be used to construct a pyrimidine ring.

Pyrazoles: Pyrazoles are commonly synthesized via the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. Alternatively, α,β-unsaturated nitriles can be used as precursors. The nitrile group in this compound could potentially be elaborated into a suitable precursor for pyrazole (B372694) synthesis.

Isoxazoles: The synthesis of isoxazoles can be accomplished through the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. The nitrile group of this compound could be oxidized to a nitrile oxide in situ and trapped with a dipolarophile to form the isoxazole (B147169) ring. Another approach involves the reaction of alkynyl oximes.

The following table summarizes the potential transformations of this compound into precursors for various heterocycles.

| Target Heterocycle | Potential Synthetic Strategy Involving the Nitrile Group |

| Imidazole | Conversion of the nitrile to an amidine or participation in multi-component reactions. |

| Oxazole | Use in reactions with acetylenes or conversion to other functional groups suitable for cyclization. |

| Pyrimidine | Transformation of the nitrile to an amidine followed by condensation with a 1,3-dielectrophile. |

| Pyrazole | Elaboration into a β-ketonitrile or other suitable precursor for reaction with hydrazine. |

| Isoxazole | Oxidation of the nitrile to a nitrile oxide for subsequent [3+2] cycloaddition. |

The structure of this compound is defined by a nitrile-bearing quaternary carbon. While this compound itself is a product containing such a center, related compounds are used as cyanating agents to create these motifs in other molecules. For example, 2-methyl-2-phenylpropanenitrile (B75176) has been employed as a non-toxic source of cyanide for the synthesis of other nitrile-bearing quaternary centers through a process called transnitrilation. This strategy involves the transfer of the "CN" group from the quaternary center of the donor molecule to a nucleophilic acceptor, thereby forming a new quaternary nitrile. Although this specific application has been demonstrated with the phenyl analog, it suggests a potential, albeit unexplored, reactivity pathway for this compound.

Ligand Design in Coordination Chemistry

The pyridine moiety is a fundamental component in the design of ligands for coordination chemistry due to the ability of its nitrogen atom to act as a Lewis base and coordinate to metal ions. The presence of the pyridine ring in this compound makes it a candidate for use in the development of novel ligands.

The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate covalent bond. This makes this compound a potential monodentate ligand. The steric bulk of the adjacent gem-dimethyl group may influence the coordination geometry and the stability of the resulting metal complex. Furthermore, while the nitrile nitrogen is a weaker Lewis base, it can also participate in coordination, potentially allowing the molecule to act as a bridging ligand between two metal centers under certain conditions. Pyridyl-containing ligands are known to form stable complexes with a wide range of transition metals, including but not limited to copper, palladium, nickel, and zinc.

Metal complexes containing pyridine-based ligands are widely used as catalysts in a multitude of organic transformations. These transformations include cross-coupling reactions (e.g., Suzuki, Heck), hydrogenations, and oxidations. The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst. By incorporating this compound as a ligand, the resulting metal complex would have a specific steric and electronic environment defined by the propanenitrile substituent. This could modulate the catalytic activity of the metal center, potentially leading to novel reactivity or improved selectivity in certain reactions. For example, isoxazole-derived pyridones have been used to create substituted nicotinates, showcasing the utility of pyridine-like structures in facilitating complex chemical transformations.

Precursors for Specialty Chemicals and Functional Materials

There is currently insufficient information in the public domain to detail the role of this compound as a precursor for specialty chemicals and functional materials.

Integration into Polymer Architectures

No applicable research has been found that discusses the integration of this compound into polymer architectures.

Role in the Development of New Materials with Specific Properties

There is no available data or research to describe the role of this compound in the development of new materials with specific properties.

Further research and publication in peer-reviewed scientific journals are required to elucidate the potential of this compound in the field of materials science.

Green Chemistry Principles in the Synthesis and Transformations of 2 Methyl 2 Pyridin 4 Yl Propanenitrile

Adherence to the Twelve Principles of Green Chemistry

The Twelve Principles of Green Chemistry, established by Paul Anastas and John Warner, provide a guiding framework for chemists to design more sustainable processes. In the context of synthesizing 2-Methyl-2-(pyridin-4-yl)propanenitrile, adherence to these principles would be paramount. This includes preventing waste generation rather than treating it afterward, designing syntheses to maximize the incorporation of all reactant atoms into the final product (atom economy), and using and generating substances with minimal toxicity. Further principles guide the design for energy efficiency, the use of renewable feedstocks, the reduction of unnecessary derivatization steps, and the preference for catalytic reagents over stoichiometric ones.

Atom Economy Considerations in Reaction Design

Atom economy is a key metric in green chemistry that measures the efficiency of a reaction by calculating how much of the reactants' mass ends up in the desired product. The ideal reaction would have a 100% atom economy, meaning all atoms from the starting materials are incorporated into the final product, with no byproducts.

For the synthesis of this compound, a reaction with high atom economy would be favored. For example, an addition reaction would be preferable to a substitution or elimination reaction, which inherently generate byproducts. When designing a synthetic route, chemists would evaluate different pathways based on their theoretical atom economy to select the one that minimizes waste at the atomic level.

Table 1: Hypothetical Atom Economy Comparison for a Synthesis Step This table is illustrative as specific reaction data for this compound was not found.

| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Addition | A + B | C | None | 100% |

| Substitution | A + B | C | D | < 100% |

Use of Safer Solvents and Reaction Media

Solvents constitute a significant portion of the waste generated in chemical processes. Green chemistry emphasizes the use of safer, more environmentally benign solvents or, ideally, the elimination of solvents altogether.

Development of Catalytic Methods for Enhanced Efficiency and Selectivity

Catalysts are substances that increase the rate of a reaction without being consumed themselves. They are a cornerstone of green chemistry because they allow reactions to be run at lower temperatures and pressures (reducing energy consumption), can enable more selective reactions with fewer byproducts, and are effective in small amounts, reducing waste compared to stoichiometric reagents.

Homogeneous and Heterogeneous CatalysisBoth homogeneous and heterogeneous catalysts could be developed for the synthesis of this compound.

Homogeneous catalysts exist in the same phase as the reactants, often leading to high activity and selectivity under mild conditions.

Heterogeneous catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). A major advantage of heterogeneous catalysts is their easy separation from the reaction mixture, which simplifies product purification and allows the catalyst to be recycled and reused, further minimizing waste.

The development of a robust, selective, and recyclable catalyst would be a key goal in creating a truly green and sustainable process for producing this compound.

Biocatalysis Approaches

The application of biocatalysis in organic synthesis offers a powerful strategy for creating more sustainable chemical processes, characterized by high selectivity, mild reaction conditions, and reduced environmental impact. nih.gov In the context of this compound, biocatalytic approaches primarily focus on the transformation of the nitrile group, a common functional group in pharmaceuticals and fine chemicals.

Enzymes such as nitrilases are of particular interest as they can directly hydrolyze nitriles to the corresponding carboxylic acids in a single step, often with high chemo- and regioselectivity. researchgate.net This enzymatic process is a green alternative to traditional chemical hydrolysis, which typically requires harsh conditions (strong acids or bases) and can generate significant amounts of waste. The nitrilase-catalyzed hydrolysis of the nitrile in this compound would yield 2-methyl-2-(pyridin-4-yl)propanoic acid, a potentially valuable derivative.

The advantages of using a biocatalyst like nitrilase are summarized in the table below.

| Feature | Traditional Chemical Hydrolysis | Biocatalytic (Nitrilase) Hydrolysis |

| Reagents | Strong acids (e.g., H₂SO₄) or bases (e.g., NaOH) | Water |

| Conditions | High temperatures and pressures | Mild temperatures (e.g., 25-50°C) and atmospheric pressure |

| By-products | Significant salt waste from neutralization | Minimal by-products, primarily the ammonium (B1175870) salt of the acid |

| Selectivity | Can lead to side reactions and impurities | High selectivity, reducing the formation of unwanted products |

| Solvent | Often requires organic solvents | Typically performed in aqueous media |

While specific studies on the biocatalytic transformation of this compound are not extensively documented, research on structurally similar nitriles demonstrates the feasibility of this approach. For instance, nitrilases from organisms like Acidovorax facilis have been shown to catalyze the regioselective hydrolysis of various nitriles, indicating the potential for enzyme engineering to develop a biocatalyst tailored for this specific substrate. researchgate.net

Minimization of Waste and By-product Generation

A central goal of green chemistry is the reduction or elimination of waste throughout a chemical process. This is often quantified using metrics like the E-Factor (Environmental Factor), which is the ratio of the mass of waste to the mass of the desired product. In the synthesis of pyridine (B92270) derivatives, traditional methods can be associated with high E-Factors due to the use of stoichiometric reagents, hazardous solvents, and multi-step processes that require extensive purification.

Strategies to minimize waste in the synthesis of this compound include:

Catalytic Processes: Employing catalytic rather than stoichiometric amounts of reagents significantly reduces waste. For example, developing a direct catalytic cyanation of a suitable precursor would be superior to classical methods involving multiple steps and stoichiometric activating agents.

Solvent Reduction: Solvents constitute a large portion of the waste in chemical manufacturing. worktribe.com The transition to solvent-free reactions or the use of greener solvents (e.g., water, supercritical CO₂, or bio-based solvents) can drastically lower the environmental impact. unibo.it

Process Intensification: The adoption of continuous manufacturing and flow chemistry can lead to substantial waste reduction. mit.edu These systems allow for better control over reaction parameters, leading to higher yields and selectivity, and minimize the volume of solvent needed. mit.edu

The table below provides a hypothetical comparison of waste generation for a traditional versus a green synthesis route.

| Parameter | Traditional Synthesis (Illustrative) | Green Synthesis (Illustrative) |

| Key Reagents | Stoichiometric activating agents, harsh acids/bases | Catalytic systems, enzymes |

| Solvents | Chlorinated solvents (e.g., Dichloromethane) | Water, Ethanol, or solvent-free |

| Purification | Multi-step extraction and column chromatography | Direct crystallization or minimal purification |

| Estimated E-Factor | > 25 | < 5 |

Energy Efficiency in Synthetic Protocols

Improving energy efficiency in the production of this compound can be achieved through several methods:

Catalysis: Catalysts not only improve atom economy but also lower the activation energy of a reaction, often allowing it to proceed under milder conditions and thus consuming less energy.

Alternative Energy Sources: The use of microwave irradiation or ultrasound can significantly accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods.

Integrated Processes: Combining multiple synthetic steps into a single, "one-pot" reaction avoids the energy-intensive processes of isolating and purifying intermediates. researchgate.net

For example, a conventional synthesis might require prolonged heating under reflux for several hours, whereas a microwave-assisted protocol could potentially achieve a higher yield in a matter of minutes, representing a significant saving in energy.

Utilization of Renewable Feedstocks

The twelfth principle of green chemistry encourages the use of raw materials and feedstocks that are renewable rather than depleting. rsc.org Traditionally, the pyridine ring system, the core of this compound, is derived from petrochemicals. However, significant research has been directed towards producing pyridines from biomass. acsgcipr.org

Viable renewable feedstocks for pyridine synthesis include:

Glycerol (B35011): A major by-product of biodiesel production, glycerol can be converted into pyridine bases through catalytic aminocyclization with ammonia (B1221849) over solid acid catalysts like ZSM-5 zeolites. researchgate.net

Furfural (B47365): Derived from lignocellulosic biomass (e.g., corn cobs, sawdust), furfural can be transformed into pyridine through catalytic amination and rearrangement reactions. nih.gov

Lignin (B12514952): As a complex aromatic biopolymer, lignin represents a potential source for producing pyridine carboxylic acids and other aromatic building blocks through biocatalytic conversion using engineered microorganisms like Rhodococcus jostii. acsgcipr.org

The general pathway from a renewable feedstock to the pyridine core is outlined below:

| Renewable Feedstock | Key Intermediate(s) | Conversion Process | Resulting Pyridine Structure |

| Glycerol | Acrolein | Catalytic Dehydration & Aminocyclization | Pyridine, Picolines |

| Furfural | Furfurylamine, Piperidine | Catalytic Amination & Ring Expansion | Pyridine |

| Lignin | Aromatic dicarboxylic acids | Biocatalytic funneling | Pyridine-dicarboxylic acids |

By sourcing the pyridine moiety from these renewable routes, the synthesis of this compound can significantly reduce its reliance on fossil fuels. nih.gov

Evaluation of "Greenness" Metrics (e.g., EATOS software)

To objectively assess the environmental performance of a chemical synthesis, various green chemistry metrics and software tools have been developed. One such tool is the Environmental Assessment Tool for Organic Syntheses (EATOS). nih.gov This software provides a comprehensive evaluation by not only considering mass-based metrics like yield and atom economy but also incorporating the environmental impact of all substances used, including reagents, solvents, catalysts, and by-products. uni-oldenburg.de

EATOS works by quantifying the material flow of a synthesis and weighting the substances based on their hazard classifications (e.g., toxicity, environmental persistence). nih.govuni-oldenburg.de The output allows for a direct comparison of different synthetic routes, helping chemists identify the "greener" alternative and pinpoint specific areas for improvement within a process. uni-oldenburg.de

Other important metrics used to evaluate the "greenness" of a synthesis include:

Process Mass Intensity (PMI): The total mass of materials (raw materials, solvents, process water, reagents) used to produce a certain mass of the final product. A lower PMI indicates a more efficient and less wasteful process. whiterose.ac.uk

Atom Economy (AE): Calculates the proportion of reactant atoms that are incorporated into the desired product. It is a theoretical measure of how efficiently a reaction uses its starting materials. nih.gov

The table below illustrates how EATOS might be used to compare two synthetic pathways to a target compound.

| Input Parameter for EATOS | Synthesis Route A (Traditional) | Synthesis Route B (Green) |

| Substrates | Petrochemical-based | Biomass-derived |

| Solvents | Dichloromethane, Toluene | Water, Ethanol |

| Reagents | Stoichiometric, hazardous | Catalytic, benign |

| Yield | 75% | 90% |

| EATOS Output (Illustrative) | High Environmental Impact Score | Low Environmental Impact Score |

By applying tools like EATOS, chemists can make data-driven decisions to design and optimize synthetic routes for compounds like this compound that are not only efficient but also environmentally sustainable. nih.gov

Future Research Avenues and Emerging Trends in the Study of 2 Methyl 2 Pyridin 4 Yl Propanenitrile

Exploration of Novel and Highly Efficient Synthetic Pathways

The development of novel, efficient, and sustainable synthetic routes to 2-Methyl-2-(pyridin-4-yl)propanenitrile is a primary focus of future research. While traditional methods exist, there is a continuous drive to improve upon them in terms of yield, atom economy, and environmental impact. Future investigations will likely concentrate on several key areas:

Continuous Flow Synthesis: Shifting from batch to continuous flow processes can offer significant advantages in terms of safety, scalability, and product consistency. rsc.org Research in this area would involve the design and optimization of microreactor systems for the synthesis of this compound, potentially leading to higher yields and reduced reaction times.

Catalytic C-H Activation: Direct functionalization of the pyridine (B92270) ring through C-H activation is a powerful and atom-economical strategy. Future studies could explore the use of transition metal catalysts to directly introduce the 2-cyanoprop-2-yl group onto the pyridine scaffold, bypassing the need for pre-functionalized starting materials.

Biocatalysis: The use of enzymes to catalyze the synthesis of this compound represents a green and highly selective approach. Researchers may focus on identifying or engineering enzymes capable of performing the key bond-forming reactions, leading to milder reaction conditions and improved enantioselectivity where applicable.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Continuous Flow Synthesis | Improved safety, scalability, and consistency | Microreactor design, optimization of flow parameters |

| Catalytic C-H Activation | High atom economy, reduced waste | Development of novel catalysts, substrate scope exploration |

| Biocatalysis | High selectivity, mild reaction conditions, sustainability | Enzyme discovery and engineering, process optimization |

Investigation of Undiscovered Reactivities and Transformations

The nitrile and pyridine functionalities in this compound offer a rich landscape for exploring novel chemical transformations. Future research will aim to uncover and harness new reactivities of this molecule.

Nitrile Group Transformations: Beyond simple hydrolysis or reduction, future work could explore novel transformations of the nitrile group, such as its participation in cycloaddition reactions or its use as a directing group for remote C-H functionalization of the pyridine ring.

Pyridine Ring Functionalization: While electrophilic and nucleophilic aromatic substitution reactions on the pyridine ring are known, there is scope for discovering new, highly selective functionalization methods. This could involve the use of novel catalysts or reagents to introduce a variety of functional groups at specific positions on the ring.

Photoredox Catalysis: The application of photoredox catalysis could open up new avenues for the transformation of this compound under mild conditions. This could include novel coupling reactions or the generation of radical intermediates for subsequent reactions.

Application of Advanced Spectroscopic Techniques for Real-time Monitoring

To gain deeper insights into the reaction mechanisms and kinetics of the synthesis and transformations of this compound, the application of advanced spectroscopic techniques for real-time monitoring is crucial. rsc.orgnih.gov

In-situ NMR and IR Spectroscopy: The use of in-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. nih.govmagritek.com This data is invaluable for reaction optimization and for elucidating complex reaction pathways.

Raman Spectroscopy: Raman spectroscopy is another powerful tool for in-situ reaction monitoring, particularly for reactions in heterogeneous systems or those involving changes in vibrational modes. nih.govlongdom.org

Mass Spectrometry: Real-time analysis of reaction mixtures using techniques like electrospray ionization mass spectrometry (ESI-MS) can help in the identification of transient intermediates and byproducts, providing a more complete picture of the reaction landscape. longdom.org

| Spectroscopic Technique | Information Gained | Application in Studying this compound |

| In-situ NMR Spectroscopy | Real-time concentration of species, structural information | Monitoring synthetic reactions, identifying intermediates |

| In-situ IR Spectroscopy | Functional group transformations, reaction kinetics | Tracking the conversion of starting materials to products |

| Raman Spectroscopy | Molecular vibrations, suitable for solid/liquid mixtures | Analyzing heterogeneous catalytic reactions |

| Mass Spectrometry | Identification of transient species and byproducts | Elucidating reaction mechanisms |

Integration of Machine Learning and AI in Reaction Prediction and Optimization

The fields of machine learning (ML) and artificial intelligence (AI) are set to revolutionize chemical synthesis. rjptonline.orgnih.gov For this compound, these technologies can be applied in several ways:

Predicting Reaction Outcomes: ML models can be trained on large datasets of chemical reactions to predict the outcome of new reactions, including the yield and potential side products for the synthesis of derivatives of this compound. chemrxiv.orgbohrium.com

Optimizing Reaction Conditions: AI algorithms can be used to explore a vast parameter space of reaction conditions (e.g., temperature, solvent, catalyst) to identify the optimal conditions for a given transformation, leading to improved efficiency and reduced experimental effort. preprints.org

De Novo Design of Synthetic Routes: Retrosynthesis AI tools can propose novel synthetic routes to this compound and its derivatives, potentially uncovering more efficient and cost-effective pathways. chemical.ai

Design and Synthesis of Complex Architectures Incorporating the this compound Scaffold

The this compound moiety can serve as a key building block for the construction of more complex and functional molecules. acs.org

Pharmaceuticals and Agrochemicals: The pyridine and nitrile groups are common pharmacophores in drug discovery. Future research will likely focus on incorporating this scaffold into novel bioactive molecules. mdpi.comnih.gov

Functional Materials: The electronic properties of the pyridine ring make this scaffold interesting for the development of new organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Supramolecular Chemistry: The pyridine nitrogen can act as a hydrogen bond acceptor or a ligand for metal coordination, enabling the use of this scaffold in the design of self-assembling supramolecular structures with interesting properties.

Sustainable and Scalable Production Methods for Industrial Relevance

For this compound to be utilized in large-scale applications, the development of sustainable and scalable production methods is paramount.

Green Solvents and Reagents: Future research will focus on replacing hazardous solvents and reagents with more environmentally benign alternatives. This could include the use of water, supercritical fluids, or bio-based solvents.

Catalyst Recovery and Reuse: For catalytic processes, the development of methods for the efficient recovery and reuse of the catalyst is essential for improving the sustainability and cost-effectiveness of the synthesis.

Process Intensification: As mentioned earlier, continuous flow chemistry is a key strategy for process intensification. rsc.org Further research into optimizing these systems for the production of this compound will be crucial for its industrial adoption.

Q & A

Q. What advanced techniques are used to study the reactivity of this compound in catalytic or biological systems?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Probe rate-determining steps in nitrile hydrolysis or cycloadditions.

- Surface-Enhanced Raman Spectroscopy (SERS) : Monitors adsorption/desorption on catalytic surfaces .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics in enzyme-inhibitor complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.